(5,5-Difluorotetrahydropyran-3-yl)methanol
Description
(5,5-Difluorotetrahydropyran-3-yl)methanol is a fluorinated tetrahydropyran derivative characterized by a six-membered oxygen-containing ring with two fluorine atoms at the 5-position and a hydroxymethyl group at the 3-position. The fluorine substituents enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications. Its polar hydroxyl group also enables solubility in protic solvents like methanol, a property critical for formulation and synthesis .
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(5,5-difluorooxan-3-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)1-5(2-9)3-10-4-6/h5,9H,1-4H2 |
InChI Key |
YSOSVWRPUUQRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanol typically involves the fluorination of tetrahydropyran derivatives One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions
Industrial Production Methods
Industrial production of (5,5-Difluorotetrahydropyran-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluorotetrahydropyran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of (5,5-Difluorotetrahydropyran-3-yl)aldehyde or (5,5-Difluorotetrahydropyran-3-yl)carboxylic acid.
Reduction: Formation of (5,5-Difluorotetrahydropyran-3-yl)alcohol or (5,5-Difluorotetrahydropyran-3-yl)hydrocarbon.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
(5,5-Difluorotetrahydropyran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
| Property | (5,5-Difluorotetrahydropyran-3-yl)methanol | Tetrahydropyran-3-ylmethanol | Ethanol | Methanol |
|---|---|---|---|---|
| Solubility in Methanol | High (inferred from structural analogy) | Moderate | Miscible | Miscible |
| Boiling Point | ~200–220°C (estimated) | ~170–190°C | 78°C | 64.7°C |
| Fluorine Content | 2 F atoms | None | None | None |
- Thermal Stability: Fluorination increases thermal stability compared to non-fluorinated analogs. Ethanol and methanol, however, exhibit lower boiling points due to smaller molecular weights .
Solvent Interactions
- Methanol’s role as a solvent in β-sitosterol gel formulations highlights its utility in stabilizing polar intermediates. (5,5-Difluorotetrahydropyran-3-yl)methanol’s solubility in methanol may facilitate its use in analogous drug-delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
